molecular formula C15H9ClI2N4OS B12050751 3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-53-4

3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12050751
CAS No.: 478254-53-4
M. Wt: 582.6 g/mol
InChI Key: QUAPKDOROQSRFR-FBCYGCLPSA-N
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Description

“3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 2-hydroxy-3,5-diiodobenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.

    Anticancer Activity: Research is ongoing to explore the potential anticancer properties of these compounds.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions, which can interfere with essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Schiff Bases: Compounds with similar imine groups but different aromatic aldehydes.

Uniqueness

    Substituent Effects: The presence of the 2-chlorophenyl and 2-hydroxy-3,5-diiodobenzylidene groups imparts unique chemical and biological properties to the compound.

    Biological Activity: The specific combination of substituents may result in enhanced or unique biological activities compared to other similar compounds.

Biological Activity

The compound 3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione , with CAS Number 478255-42-4, belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. This article explores the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H9ClI2N4OSC_{15}H_9ClI_2N_4OS, and it has a molecular weight of 582.6 g/mol. The structure includes a triazole ring that is known for its pharmacological significance.

PropertyValue
CAS Number478255-42-4
Molecular FormulaC15H9ClI2N4OS
Molecular Weight582.6 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. A study focusing on various triazole compounds demonstrated that those with halogen substitutions (like chlorine and iodine) often enhance antimicrobial efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its potential against these microorganisms.

Antifungal Activity

The antifungal properties of 1,2,4-triazoles are well-documented. The presence of the triazole ring enhances the interaction with fungal enzymes, making them effective against resistant strains . In vitro studies have shown that similar compounds exhibit significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in several studies. For instance, compounds similar to the one under discussion have shown cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). These compounds induce apoptosis and inhibit cell proliferation through various mechanisms . The specific compound's structural features may contribute to its ability to interfere with cancer cell metabolism.

Case Studies

  • Antimicrobial Screening
    A recent study synthesized various 1,2,4-triazole derivatives and tested them against multiple bacterial strains. The results indicated that compounds with a chlorophenyl moiety displayed superior antimicrobial activity compared to their non-substituted counterparts .
  • Antifungal Efficacy
    In another investigation focusing on antifungal properties, triazole derivatives were tested against clinical isolates of fungi. The study found that certain modifications in the triazole structure significantly improved antifungal potency .
  • Cytotoxicity Assays
    A series of cytotoxicity assays revealed that the compound exhibited significant inhibitory effects on the growth of human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Properties

CAS No.

478254-53-4

Molecular Formula

C15H9ClI2N4OS

Molecular Weight

582.6 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+

InChI Key

QUAPKDOROQSRFR-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)Cl

Origin of Product

United States

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